Regioisomeric Differentiation: 3-Carboxylate vs. 4-Carboxylate Positional Isomers Exhibit Distinct Structural and Synthetic Utility Profiles
The target compound (CAS 1184038-48-9) is the 3-carboxylate positional isomer. The closest regioisomeric analog, Ethyl 1-[2-(methylamino)acetyl]piperidine-4-carboxylate (CAS 393155-08-3), differs solely in the attachment point of the ethyl carboxylate group on the piperidine ring . This positional variation fundamentally alters the spatial orientation and electronic environment of the ester moiety, which critically influences downstream synthetic applications, particularly in cyclization reactions and scaffold elaboration. For example, 3-substituted piperidines like ethyl nipecotate derivatives have established applications in synthesizing DPP-4 inhibitors, JAK2 inhibitors, and serotonin/noradrenaline reuptake inhibitors, whereas 4-substituted variants are employed in distinct pharmacophore contexts .
| Evidence Dimension | Regiochemistry (carboxylate substitution position on piperidine ring) |
|---|---|
| Target Compound Data | 3-position ethyl carboxylate (3-Piperidinecarboxylic acid, 1-[2-(methylamino)acetyl]-, ethyl ester) |
| Comparator Or Baseline | 4-position ethyl carboxylate (CAS 393155-08-3) |
| Quantified Difference | N/A — positional isomerism, qualitative differentiation only |
| Conditions | N/A — structural comparison based on canonical identifiers (InChIKey: target BUGPWUMFGURMOU-UHFFFAOYSA-N; comparator BZJHPMPGJMFICO-UHFFFAOYSA-N) |
Why This Matters
Procurement of the correct regioisomer is essential for synthetic route fidelity, as substituting the 4-carboxylate isomer will yield entirely different intermediates and final compounds, potentially invalidating entire SAR or medicinal chemistry campaigns.
